
3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-YL)propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-YL)propan-1-OL is a chemical compound with the molecular formula C13H12F3NOS and a molecular weight of 287.3 g/mol This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-YL)propan-1-OL typically involves the reaction of 4-(Trifluoromethyl)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final step involves the addition of a propanol group to the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same reaction pathways as in laboratory synthesis, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-YL)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce different functional groups to the thiazole or phenyl ring .
Applications De Recherche Scientifique
3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-YL)propan-1-OL has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-YL)propan-1-OL involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl methanol: This compound has a similar structure but with a methyl group instead of a propanol group.
Thiazole derivatives: Various thiazole derivatives share similar chemical properties and biological activities.
Uniqueness
3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-YL)propan-1-OL is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. The propanol group also provides additional functionalization possibilities, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
936850-79-2 |
|---|---|
Formule moléculaire |
C13H12F3NOS |
Poids moléculaire |
287.30 g/mol |
Nom IUPAC |
3-[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]propan-1-ol |
InChI |
InChI=1S/C13H12F3NOS/c14-13(15,16)10-5-3-9(4-6-10)11-8-19-12(17-11)2-1-7-18/h3-6,8,18H,1-2,7H2 |
Clé InChI |
DDYRBGUYBFBOHO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CSC(=N2)CCCO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



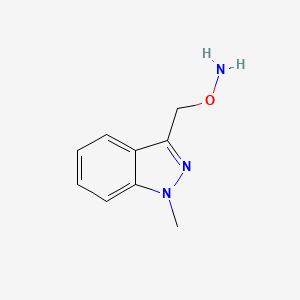
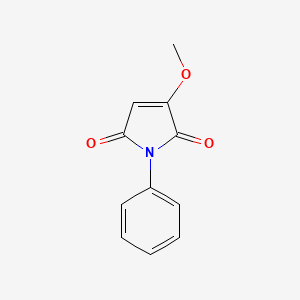
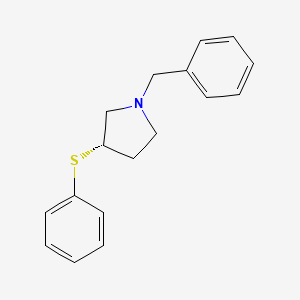
![2,4-Di([1,1'-biphenyl]-4-yl)-6-(4'-(pyridin-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B11768816.png)


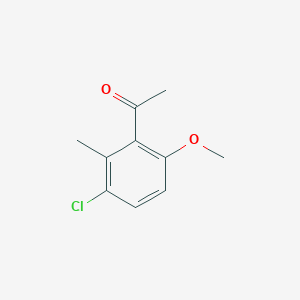
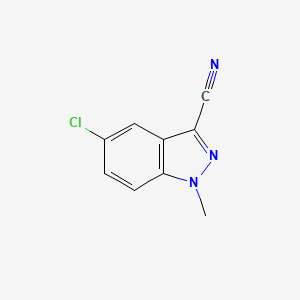
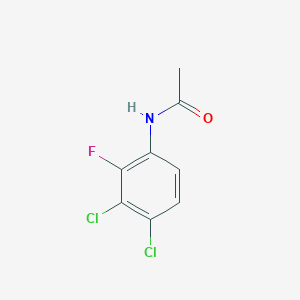
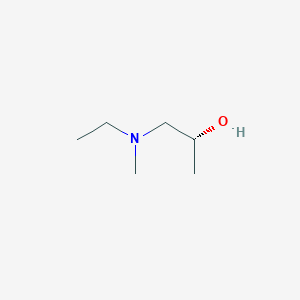


![ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B11768862.png)
